tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
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Overview
Description
“tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate” is a chemical compound with the CAS Number: 1690454-39-7 . It has a molecular weight of 248.32 . It is a versatile compound used for various scientific research applications, including drug discovery, catalysis, and material science.
Molecular Structure Analysis
The IUPAC name of the compound is “tert-butyl 1,2,3,4-tetrahydro-4-isoquinolinylcarbamate” and its InChI Code is "1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-9-15-8-10-6-4-5-7-11(10)12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17)" . This indicates the compound’s molecular structure.It is stored at room temperature . The compound’s InChI key is "MQHAYLHGSZWLNR-UHFFFAOYSA-N" .
Scientific Research Applications
Synthesis and Derivatives
Synthesis Techniques : Studies have shown methods for synthesizing substituted N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines, with applications in producing a variety of 1-substituted tetrahydroisoquinoline products (Talk, Duperray, Li, & Coldham, 2016).
Chemical Reactions and Products : Another study focuses on the reaction of 1-(2'-bromo-3',4'-dialkoxybenzyl)-1,2,3,4-tetrahydroisoquinoline carbamates with alkyllithium, leading to various addition products and offering insights into complex organic reactions (Orito, Miyazawa, Kanbayashi, Tatsuzawa, Tokuda, & Suginome, 2000).
Applications in Material Science
Corrosion Inhibition : A study demonstrates the use of tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC) as a corrosion inhibitor for carbon steel in acidic solutions, highlighting its potential in material protection (Faydy et al., 2019).
Synthesis of Marine Drugs : Research on the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in marine drug synthesis, illustrates the broader potential of related compounds in pharmaceutical development (Li, Wang, Wang, Luo, & Wu, 2013).
Chemical Structure and Properties
- Crystal Structures : Analysis of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and related compounds reveals insights into their crystal structures and chemical interactions, useful for understanding the properties of similar compounds (Baillargeon et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-9-15-8-10-6-4-5-7-11(10)12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHAYLHGSZWLNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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